Ethyl 2,2-dimethyl-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate reactions that highlight the versatility of ethyl 2,2-dimethyl-3-phenylpropanoate derivatives. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione in the presence of palladium(II) acetate and triphenylphosphine results in unexpected products, showcasing the compound's reactivity and potential for forming complex structures (Wang & Hu, 2011). Similarly, the electrochemical reduction of ethyl α-bromophenylacetate leads to dimeric products, further demonstrating the compound's utility in synthesizing diverse molecular frameworks (Luca, Inesi, & Rampazzo, 1983).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal intricate details about their configuration and intermolecular interactions. For example, the crystal structure analysis provides insight into the molecule's chiral nature and how neighboring molecules form chains through weak interactions, highlighting the importance of molecular geometry in determining the compound's physical and chemical behavior (Wang & Hu, 2011).
Chemical Reactions and Properties
Ethyl 2,2-dimethyl-3-phenylpropanoate derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant potential in medicinal chemistry and material science. For instance, the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate showcases the ability to form photochromic diarylethenes, indicating the compound's role in developing photoactive materials with tunable properties (Lvov et al., 2017).
Physical Properties Analysis
The physical properties of ethyl 2,2-dimethyl-3-phenylpropanoate and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical reactions and processes. These properties are influenced by the molecular structure and intermolecular forces present in the compound.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with various reagents, dictate the utility of ethyl 2,2-dimethyl-3-phenylpropanoate in synthetic pathways. The compound's behavior in reactions, such as its role in the formation of cyclopropane derivatives through the Blaise rearrangement, underscores its chemical versatility and potential for creating novel molecules (Abe & Suehiro, 1982).
Safety And Hazards
Specific safety and hazard information for Ethyl 2,2-dimethyl-3-phenylpropanoate is not available in the search results. However, it is generally advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition56.
Future Directions
The future directions for the study and application of Ethyl 2,2-dimethyl-3-phenylpropanoate are not explicitly mentioned in the search results. Further research is needed to provide detailed future directions for this compound.
Please note that this analysis is based on the available data and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
ethyl 2,2-dimethyl-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKGOJHTCRWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405540 | |
Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-3-phenylpropanoate | |
CAS RN |
94800-92-7 | |
Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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